methyl 3-diphenylphosphanylpropanoate

Beschreibung

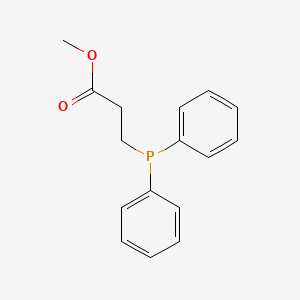

Methyl 3-diphenylphosphanylpropanoate is an organophosphorus compound with the molecular formula C₁₇H₁₇O₂P and a molecular weight of 284.3 g/mol. Its structure consists of a propanoate backbone with a methyl ester group (-COOCH₃) and a diphenylphosphanyl (-PPh₂) substituent at the third carbon (Figure 1). This compound is widely used as a ligand precursor in transition metal catalysis due to the electron-rich nature of the diphenylphosphanyl group, which enhances metal coordination and catalytic activity in cross-coupling reactions .

Eigenschaften

CAS-Nummer |

76734-29-7 |

|---|---|

Molekularformel |

C16H17O2P |

Molekulargewicht |

272.28 g/mol |

IUPAC-Name |

methyl 3-diphenylphosphanylpropanoate |

InChI |

InChI=1S/C16H17O2P/c1-18-16(17)12-13-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

InChI-Schlüssel |

HCZDSQSBFCVXFG-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

methyl 3-diphenylphosphanylpropanoate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with methyl acrylate under controlled conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in an inert atmosphere to prevent oxidation of the phosphine group .

Industrial Production Methods

In industrial settings, the production of methyl 3-(diphenylphosphino)propanoate often involves large-scale batch reactions. The process may include the use of specialized reactors to maintain the required temperature and pressure conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

methyl 3-diphenylphosphanylpropanoate undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Alcohols.

Substitution: Various substituted phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which methyl 3-(diphenylphosphino)propanoate exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalytic processes, the phosphine group coordinates with transition metals, facilitating the activation of substrates and promoting chemical transformations. The ester group can also participate in esterification and transesterification reactions, contributing to the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Physical Form : Likely a crystalline or oily solid (inferred from analogs like N-succinimidyl derivatives, which are crystalline powders) .

- Solubility : Expected to be soluble in organic solvents (e.g., dichloromethane, THF) but poorly soluble in water due to hydrophobic aromatic groups.

- Applications : Used in asymmetric catalysis, Suzuki-Miyaura couplings, and as a building block for functionalized phosphine ligands .

Structural and Functional Analogues

The following compounds are structurally or functionally related to methyl 3-diphenylphosphanylpropanoate:

N-Succinimidyl 3-(Diphenylphosphino)propionate

- Molecular Formula: C₁₉H₁₈NO₄P

- Molecular Weight : 355.33 g/mol

- Key Differences :

- Applications : Bioconjugation, targeted drug delivery, and surface functionalization.

Methyl 3-(Dimethoxyphosphinoyl)propionate

- Molecular Formula : C₇H₁₅O₅P

- Molecular Weight : 212.16 g/mol

- Key Differences: Substitutes diphenylphosphanyl with a dimethoxyphosphinoyl group (-PO(OCH₃)₂). The phosphonate group is less electron-donating than phosphine, reducing its efficacy in metal catalysis but improving stability toward oxidation .

- Applications : Precursor for flame retardants, corrosion inhibitors, and hydrolytically stable ligands.

(S)-Methyl 3-(3,4-Dimethoxyphenyl)-2-[2-(Diphenylphosphanyl)benzamido]-propanoate

- Molecular Formula: C₃₂H₃₁NO₅P

- Molecular Weight : 556.57 g/mol

- Key Differences :

- Applications : Chiral auxiliaries in enantioselective hydrogenation and C–C bond-forming reactions.

Comparative Data Table

| Property | Methyl 3-Diphenylphosphanylpropanoate | N-Succinimidyl 3-(Diphenylphosphino)propionate | Methyl 3-(Dimethoxyphosphinoyl)propionate | (S)-Methyl 3-(3,4-Dimethoxyphenyl)-...propanoate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 284.3 | 355.33 | 212.16 | 556.57 |

| Substituents | -PPh₂, -COOCH₃ | -PPh₂, -O(CO)N(C₂H₂O₂) | -PO(OCH₃)₂, -COOCH₃ | -PPh₂, -COOCH₃, 3,4-dimethoxyphenyl, benzamido |

| Reactivity | High (electron-rich phosphine) | High (amine-reactive ester) | Low (oxidatively stable phosphonate) | Moderate (sterically hindered) |

| Solubility | Organic solvents | Organic solvents | Polar aprotic solvents | Organic solvents |

| Primary Applications | Catalysis, ligand synthesis | Bioconjugation | Industrial additives | Asymmetric catalysis |

| Storage Conditions | Ambient (inferred) | Refrigerated | Ambient | Ambient |

| Purity (Typical) | ≥95% (inferred) | ≥98% | ≥95% | ≥90% (research-grade) |

Research Findings and Performance

- Catalytic Efficiency: Methyl 3-diphenylphosphanylpropanoate outperforms dimethoxyphosphinoyl analogs in palladium-catalyzed cross-couplings due to stronger metal-phosphine bonding .

- Stability : The succinimidyl derivative exhibits lower thermal stability than the methyl ester, requiring refrigeration to prevent hydrolysis .

- Steric Effects: The bulky substituents in the (S)-methyl derivative (evidence 10) reduce catalytic turnover but enhance enantioselectivity by >90% in hydrogenation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.